molecular formula C16H24O5 B1677816 Ovalicin CAS No. 19683-98-8

Ovalicin

Cat. No.: B1677816
CAS No.: 19683-98-8
M. Wt: 296.36 g/mol
InChI Key: NESRXFGQJARQNM-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of ovalicin involves several key steps, including the construction of a cyclohexane framework, the formation of two epoxides, and the establishment of five or six contiguous stereogenic centers . The first total synthesis of this compound was reported by Corey in 1985 . The synthetic strategy often involves the use of Diels-Alder reactions, chiral auxiliary-based systems, and substrate-controlled dihydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Ovalicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s epoxide groups are particularly reactive and can participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include alkyllithium species, oxidizing agents, and chiral auxiliaries . Reaction conditions often involve controlled temperatures and the use of protecting groups to ensure the selective formation of desired products.

Major Products: Major products formed from reactions involving this compound include various analogues and derivatives that retain the core cyclohexane structure but feature modifications to the epoxide groups and other functional moieties .

Comparison with Similar Compounds

  • Fumagillin
  • 5-Demethylovalicin
  • Chlthis compound

This compound’s unique combination of stability and potent biological activity makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Ovalicin is a natural compound derived from the fungus Pseudallescheria boydii, known for its diverse biological activities, particularly its antiparasitic and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antiparasitic Activity

This compound exhibits significant antiparasitic effects, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The following table summarizes the IC50 values for various this compound derivatives:

CompoundTarget ParasiteIC50 (µM)
This compoundPlasmodium falciparum19.8
This compound linoleatePlasmodium falciparum20.6
This compoundTrypanosoma brucei1.1
This compound linoleateTrypanosoma brucei<1.1

These results indicate that this compound and its derivatives possess potent antiprotozoal activity, making them candidates for further development as therapeutic agents against malaria and sleeping sickness .

The mechanism by which this compound exerts its antiparasitic effects involves inhibition of methionine aminopeptidase (MetAP), an enzyme critical for protein maturation in many organisms. Studies have shown that this compound effectively inhibits human MetAP1b mutants at low micromolar concentrations, suggesting a potential pathway for its antiparasitic action .

Anti-Inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of this compound, particularly in the context of atopic dermatitis (AD). In a mouse model of AD induced by dinitrochlorobenzene (DNCB), this compound treatment significantly reduced symptoms and histological markers of inflammation:

  • Reduction in IL-31 signaling : this compound inhibited IL-31 expression and downstream signaling pathways, leading to decreased expression of pruritus-related genes such as TRPV1 and HRH2.
  • Histological improvements : Treated mice exhibited reduced infiltration of macrophages and mast cells in the dermis, indicating a decrease in inflammatory response .

The following table summarizes the effects of this compound on inflammatory markers in the DNCB-induced AD model:

Treatment Concentration (µg/mL)Histamine Release (%)Mast Cell Degranulation (%)
0100100
104965

These findings suggest that this compound may serve as a viable alternative to traditional steroidal treatments for atopic dermatitis .

Study 1: Antiparasitic Efficacy

In a study assessing the efficacy of this compound derivatives against Plasmodium falciparum, researchers found that compounds derived from this compound exhibited IC50 values below 20 µM, with some derivatives demonstrating even lower values against Trypanosoma brucei. The study emphasized the need for further exploration into the structure-activity relationship of these compounds to enhance their efficacy .

Study 2: Atopic Dermatitis Model

Another study utilized a DNCB-induced mouse model to evaluate the anti-inflammatory effects of this compound. The results indicated significant improvements in dermatitis scores and histological evaluations after treatment with this compound. The reduction in IL-31 receptor expression was particularly noteworthy, suggesting a targeted mechanism for alleviating symptoms associated with AD .

Properties

IUPAC Name

4-hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESRXFGQJARQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ovalicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19683-98-8
Record name Ovalicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93 - 94 °C
Record name Ovalicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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